5,5,6,6,6-Pentafluorohexan-1-ol
Description
5,5,6,6,6-Pentafluorohexan-1-ol (CAS: N/A, molecular formula: C₆H₉F₅O) is a fluorinated primary alcohol characterized by five fluorine atoms clustered at the 5th and 6th carbon positions of a six-carbon chain. Its SMILES notation is C(CCO)CC(C(F)(F)F)(F)F, reflecting the hydroxyl (-OH) group at the terminal carbon and fluorine substitution at the penultimate carbons . The compound is commercially available from suppliers like Santa Cruz Biotechnology (1 g for $116.00) and CymitQuimica (250 mg for €331.00), primarily serving as a building block in organic synthesis and pharmaceutical intermediates .
Properties
IUPAC Name |
5,5,6,6,6-pentafluorohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F5O/c7-5(8,6(9,10)11)3-1-2-4-12/h12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKOJSYLWJADHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377823 | |
| Record name | 5,5,6,6,6-pentafluorohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58556-45-9 | |
| Record name | 5,5,6,6,6-pentafluorohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5,6,6,6-Pentafluorohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,6-Pentafluorohexan-1-ol typically involves the fluorination of hexanol derivatives. One common method includes the reaction of hexan-1-ol with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must ensure the safety and purity of the final product, often requiring multiple purification steps .
Chemical Reactions Analysis
Types of Reactions
5,5,6,6,6-Pentafluorohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 5,5,6,6,6-pentafluorohexanal or 5,5,6,6,6-pentafluorohexanone.
Reduction: Formation of 5,5,6,6,6-pentafluorohexane.
Substitution: Formation of various substituted hexanols depending on the nucleophile used.
Scientific Research Applications
5,5,6,6,6-Pentafluorohexan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,5,6,6,6-Pentafluorohexan-1-ol involves its interaction with molecular targets through its hydroxyl group and fluorinated backbone. The fluorine atoms can influence the compound’s reactivity and interactions with enzymes and other proteins. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Fluorinated Alcohols
Structural and Functional Group Differences
Key Observations:
- Fluorine Distribution : The target compound’s fluorine atoms at C5 and C6 reduce polarity compared to 1H,1H,2H,2H-Perfluorohexan-1-ol , which has higher fluorine density near the hydroxyl group, increasing hydrophobicity and surface activity .
- Functional Group Impact : Replacing the hydroxyl group with a nitrile (as in 5,5,6,6,6-Pentafluorohexanenitrile ) shifts reactivity toward nucleophilic addition, broadening utility in cross-coupling reactions .
Physicochemical Properties
- Boiling Points: Limited data exist for the target compound, but fluorinated alcohols generally exhibit higher boiling points than non-fluorinated analogs due to increased molecular weight and intermolecular forces. For example, 1H,1H,2H,2H-Perfluorohexan-1-ol has a boiling point >150°C , while 5-Hexen-1-ol, 6,6-difluoro (non-perfluorinated) likely has a lower boiling point (~120–140°C) .
- Solubility: Fluorinated alcohols like the target compound are sparingly soluble in water but miscible with organic solvents like DMSO or ethanol, a trait shared with RS-601 (a pharmaceutical derivative of this compound) .
Cost and Availability
The target compound is priced at $116.00/g (Santa Cruz Biotechnology) and €331.00/250 mg (CymitQuimica) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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